molecular formula C25H25N3O7 B2471378 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate CAS No. 1351652-06-6

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate

Cat. No. B2471378
CAS RN: 1351652-06-6
M. Wt: 479.489
InChI Key: SPWWYNQCVODPAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the literature, similar compounds have been synthesized through various methods. For instance, benzimidazole derivatives have been synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzimidazole ring attached to a piperidine ring via a methylene bridge. This moiety is further attached to a benzofuran ring via a methanone bridge. The benzofuran ring is substituted with a methoxy group .

Scientific Research Applications

Antitumor Activity

Imidazole-containing compounds have been investigated for their antitumor potential. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which were evaluated against different cell lines such as MCF-7 and CaCo-2 . The compound may exhibit similar antitumor effects.

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3.C2H2O4/c1-28-20-8-4-5-17-13-21(29-22(17)20)23(27)25-11-9-16(10-12-25)14-26-15-24-18-6-2-3-7-19(18)26;3-1(4)2(5)6/h2-8,13,15-16H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWWYNQCVODPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=NC5=CC=CC=C54.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate

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